molecular formula C7H3ClF3NO B127898 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 150698-72-9

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B127898
M. Wt: 209.55 g/mol
InChI Key: SYPJJBWXFXEFFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves several versatile intermediates. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and used as a building block for trifluoromethylated N-heterocycles. The reactions with bisnucleophiles have been explored to extend the chemical utility of this compound . Another related synthesis involves 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, which was obtained from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of 48.7% .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine have been characterized using various techniques including FT-IR, NMR, and computational methods such as HF and DFT. Theoretical calculations provided insights into the vibrational frequencies, chemical shifts, and electronic absorption spectra. Additionally, solvent effects on the excitation energies and chemical shifts were studied using the IEF-PCM model. The molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties were also obtained theoretically .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated in various studies. For instance, 3-fluoropyridyl nickel complexes have been used for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, demonstrating the utility of nickel derivatives of tetrafluoropyridine for C–C coupling reactions to access substituted tetrafluoropyridines . Additionally, the synthesis and characterization of perchloro-2,6-bis(diphenylmethyl)-pyridine derivatives have been reported, which exhibit ferromagnetic coupling and high stability, with potential applications in magnetic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the vibrational wavenumbers and chemical shifts calculated for 2-chloro-6-(trifluoromethyl)pyridine were compared with experimental data, providing a deeper understanding of the compound's properties . The crystal structure of 2,6-bis(5,6-dicyclohexyl-1,2,4-triazin-3-yl)pyridine, which includes water and dichloromethane molecules, reveals hydrogen-bond interactions that could influence its physical properties .

Scientific Research Applications

Synthesis and Structural Studies

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of structurally complex and biologically active compounds. For example, its derivatization leads to compounds that probe Drosophila nicotinic acetylcholine receptor interactions, highlighting its utility in synthesizing neuroactive substances (Nanjing Zhang, M. Tomizawa, J. Casida, 2004). Additionally, crystallographic analysis of related compounds provides insight into molecular conformations, essential for understanding compound-receptor interactions and designing targeted therapeutics (Kamini Kapoor, V. Gupta, Rajnikant, M. Deshmukh, Chaten S. Sripanavar, 2011).

Antimicrobial and Antifungal Applications

Compounds derived from 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit significant antibacterial and antifungal activities. Derivatives have been synthesized with potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showcasing potential for development into new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).

Catalytic and Synthetic Methodologies

This compound also plays a critical role in catalytic processes and synthetic methodologies, facilitating efficient reactions crucial for producing pharmacologically active molecules. Its use in nonaqueous catalytic water oxidation suggests potential for environmental applications, demonstrating versatility beyond pharmaceutical chemistry (Zuofeng Chen, Javier J. Concepcion, Hanlin Luo, Jonathan F. Hull, A. Paul, T. Meyer, 2010).

Luminescence and Material Science

The structural motifs derived from 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone contribute to the development of materials with novel luminescent properties. Studies on co-crystals formed from derivatives demonstrate the potential for creating materials with unique optical characteristics, useful in sensors, imaging, and electronic devices (Hongjuan Li, Lei Wang, Juan Zhao, Ju‐feng Sun, Ji-Liang Sun, Chun-Hua Wang, G. Hou, 2015).

Insecticidal Activities

Further, derivatives have shown promise as insecticides, indicating the compound’s contribution to developing safer, more effective pest control solutions. The synthesis and study of specific derivatives reveal insecticidal activities, underscoring the agricultural and environmental importance of research into such compounds (De-Qing Shi, Xiao-fei Zhu, Yuan-Zhi Song, 2008).

Safety And Hazards

This section would detail the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPJJBWXFXEFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601572
Record name 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

CAS RN

150698-72-9
Record name 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 6-chloronicotinate (150.0 g, 874.2 mmol) and CsF (1.73 g, 11.36 mmol) in DME (480 mL) was added trimethyl(trifluoromethyl)silane (138.9 mL, 939.8 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 3 hours. 4 N HCl (655.7 mL, 2623 mmol) in water was added, and the mixture was stirred at ambient temperature for 18 hours. Ethyl acetate (500 mL) was added. The organic layer was separated, washed with saturated sodium bicarbonate and brine, dried (sodium sulfate), filtered and concentrated under reduced pressure to give brown oil. The oil was dissolved in benzene (200 mL) and then dehydrated by water/benzene in a Dean-Stark apparatus. After 18 hours, mixture was distilled under reduced pressure to give 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone (171 g, 93.3%) as white solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
138.9 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
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Quantity
1.73 g
Type
catalyst
Reaction Step One
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Quantity
655.7 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
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500 mL
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reactant
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200 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

21.13 g (0.1 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 1.8 g (0.005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 200 ml of ethyl acetate at room temperature. 61 ml (0.12 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 2 hours during which the reaction temperature rises to 40° C. The phases are separated, the aqueous phase is extracted several times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product at 0.3 mbar, 15.6 g (74.4% of theory) of 2-chloro-5-trifluoroacetylpyridine with a boiling point of 50°-51° C. are obtained, which, according to GC, is 99.8% pure. nD20 : 1.4887.
Quantity
21.13 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.11 g (0.01 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 0.18 g (0.0005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 30 ml of methylene chloride at room temperature. 7.3 ml (0.012 mol) of an approximately 10% strength sodium hypochlorite solution are metered in within 5 minutes with vigorous stirring and the mixture is stirred for a further 2 hours during which the reaction temperature rises to 30° C. The reaction mixture is added to 50 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 100°-120° C. bath temperature), 1.13 g (54% of theory) of 2-chloro-5-trifluoroacetylpyridine are obtained, which, according to GC, is 99.8% pure. nD20 : 1.4887.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2.11 g (0.01 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 0.18 g (0.0005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 20 ml of methylene chloride at room temperature. After addition of 4 ml of water and 1.72 g (0.012 mol) of calcium hypochlorite the mixture is stirred for 2.25 hours with vigorous mixing, during which the reaction temperature rises to 28° C. The reaction mixture is added to 50 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.4 mbar, 100°-110° C. bath temperature), 1.69 g (81% of theory) of 2-chloro-5-trifluoroacetylpyridine are obtained.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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